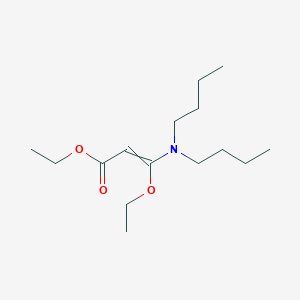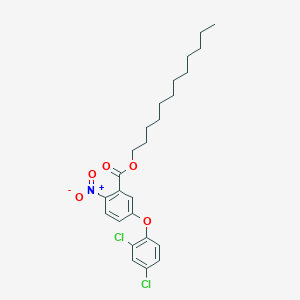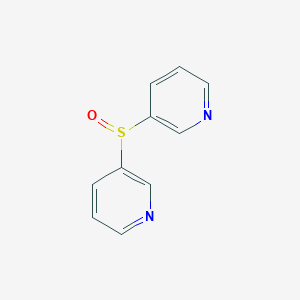
Cadmium--titanium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium–titanium (1/1) is a compound formed by the combination of cadmium and titanium in a 1:1 ratio. Cadmium is a soft, silvery-white metal that is chemically similar to zinc and mercury, while titanium is a strong, lightweight metal known for its high strength-to-weight ratio and excellent corrosion resistance . The combination of these two metals results in a compound with unique properties that make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cadmium–titanium (1/1) involves several steps. One common method is the electrochemical deposition process, where cadmium and titanium ions are co-deposited onto a substrate from an electrolyte solution containing their respective salts . This process requires precise control of the deposition parameters, such as current density, temperature, and electrolyte composition, to achieve a uniform and adherent coating.
Industrial Production Methods: In industrial settings, cadmium–titanium (1/1) can be produced through a high-temperature reduction process. This involves the reduction of cadmium and titanium oxides with a reducing agent, such as hydrogen or carbon, at elevated temperatures. The resulting metal powders are then mixed and sintered to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium in the compound can react with oxygen to form cadmium oxide, while titanium can react with halogens to form titanium halides .
Common Reagents and Conditions: Common reagents used in the reactions of cadmium–titanium (1/1) include oxygen, halogens (such as chlorine and bromine), and acids (such as hydrochloric acid and nitric acid). These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of cadmium–titanium (1/1) include cadmium oxide, titanium halides, and various cadmium-titanium alloys. These products have distinct properties that make them useful in different applications .
Wissenschaftliche Forschungsanwendungen
Cadmium–titanium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it is studied for its potential use in biomedical implants and drug delivery systems, thanks to its biocompatibility and corrosion resistance .
In the field of environmental science, cadmium–titanium (1/1) is used in the development of advanced materials for the removal of heavy metals from wastewater. The compound’s ability to adsorb and remove cadmium ions from contaminated water makes it a valuable tool for environmental remediation .
Wirkmechanismus
The mechanism by which cadmium–titanium (1/1) exerts its effects involves several molecular targets and pathways. Cadmium ions can interact with cellular components, such as proteins and DNA, leading to oxidative stress and cellular damage. Titanium ions, on the other hand, can enhance the compound’s stability and biocompatibility by forming a protective oxide layer on its surface .
The combined effects of cadmium and titanium ions result in a compound with unique properties that can be tailored for specific applications. For example, in biomedical applications, the compound’s ability to resist corrosion and promote cell adhesion makes it an ideal material for implants and prosthetics .
Vergleich Mit ähnlichen Verbindungen
Cadmium–titanium (1/1) can be compared with other similar compounds, such as cadmium-zinc and cadmium-mercury alloys. While cadmium-zinc alloys are known for their excellent corrosion resistance and electrical conductivity, cadmium–titanium (1/1) offers superior mechanical strength and biocompatibility .
Cadmium-mercury alloys, on the other hand, have limited applications due to the toxicity of mercury. In contrast, cadmium–titanium (1/1) provides a safer alternative with a broader range of applications in various fields .
Similar Compounds
- Cadmium-zinc alloys
- Cadmium-mercury alloys
- Titanium-aluminum alloys
- Titanium-vanadium alloys
Eigenschaften
CAS-Nummer |
60861-89-4 |
|---|---|
Molekularformel |
CdTi |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
cadmium;titanium |
InChI |
InChI=1S/Cd.Ti |
InChI-Schlüssel |
VIROINNDOPNTDI-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
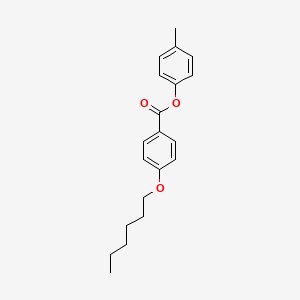
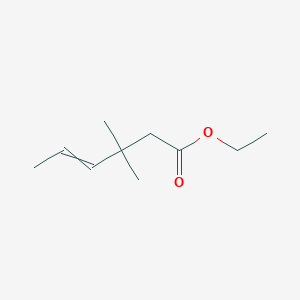
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)

![2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol](/img/structure/B14611449.png)
![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
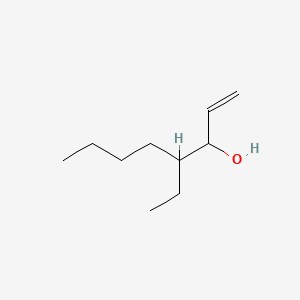
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
